3-Fluoro-4-(2-methoxyethoxy)aniline, CAS 221199-26-4, is a substituted aniline derivative specifically engineered as a precursor for advanced pharmaceutical compounds. Its structure combines a fluorine atom at the 3-position and a 2-methoxyethoxy group at the 4-position. This precise arrangement is primarily utilized in the synthesis of highly potent and selective kinase inhibitors for oncological and other therapeutic applications. [1] The key procurement-relevant attributes of this molecule stem from the synergistic effects of its substituents, which are designed to modulate the electronic properties, metabolic stability, and solubility of the final active pharmaceutical ingredient (API).
Substituting 3-Fluoro-4-(2-methoxyethoxy)aniline with simpler analogs like the non-fluorinated parent compound or those with a basic methoxy group is often unviable. The 3-fluoro substituent is not merely a placeholder; it critically modifies the basicity (pKa) of the aniline nitrogen, which influences both the kinetics of subsequent synthetic steps and the binding affinity of the final molecule to the target kinase. [1] The 4-(2-methoxyethoxy) side chain is specifically chosen over simpler alkoxy groups to enhance aqueous solubility and optimize pharmacokinetic properties of the resulting drug candidate. [2] Replacing this specific combination compromises the carefully tuned balance of potency, selectivity, and drug-like properties, leading to inferior performance or complete loss of activity in the target application.
In the synthesis of a series of pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitors, the use of 3-Fluoro-4-(2-methoxyethoxy)aniline as the starting material was critical for achieving high potency against the KDR (VEGFR-2) tyrosine kinase. The resulting compound exhibited an IC50 value of 0.006 µM (6 nM). [1] A structurally identical final compound, except for the absence of the 3-fluoro group (derived from the non-fluorinated analog 4-(2-methoxyethoxy)aniline), showed a significantly lower potency with an IC50 of 0.110 µM (110 nM). [1]
| Evidence Dimension | Inhibitory Potency (IC50) against KDR Kinase |
| Target Compound Data | Final compound from target precursor: 0.006 µM |
| Comparator Or Baseline | Final compound from non-fluorinated precursor: 0.110 µM |
| Quantified Difference | >18-fold higher potency with the 3-fluoro group |
| Conditions | In vitro KDR (VEGFR-2) enzyme assay. |
This demonstrates that the 3-fluoro substituent is directly responsible for a significant increase in binding affinity, a critical factor for developing effective next-generation oncology therapeutics.
The electron-withdrawing nature of a fluorine atom in the meta position (3-position) significantly reduces the basicity of the aniline nitrogen. While direct pKa data for the target compound is not published, class-level data provides a strong inference. For the comparator 3-Fluoro-4-methoxyaniline, the predicted pKa is 4.18. This is a notable decrease from the pKa of the unsubstituted parent, aniline (pKa ≈ 4.6), and the pKa of 4-methoxyaniline (pKa ≈ 5.3). This reduction in basicity is a key design feature, preventing unwanted protonation under physiological conditions and altering reactivity in nucleophilic aromatic substitution or coupling reactions.
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) |
| Target Compound Data | Predicted pKa for 3-Fluoro-4-methoxyaniline is 4.18. |
| Comparator Or Baseline | pKa of 4-methoxyaniline is ~5.3. |
| Quantified Difference | A predicted decrease of >1 pKa unit. |
| Conditions | Predicted values based on established physicochemical principles. |
Procuring this specific aniline provides medicinal chemists with precise control over the basicity of a key building block, which is essential for optimizing target engagement and reaction compatibility.
The 2-methoxyethoxy group is a well-established motif used in medicinal chemistry to improve the aqueous solubility of drug candidates without sacrificing potency. In a systematic study on a series of MIF inhibitors, replacement of a simple hydrogen substituent with a methoxyethoxy (MOEO) group on a solvent-exposed part of the molecule dramatically increased solubility. [1] While the parent compound had a solubility of only 2.2 µg/mL, the MOEO-containing analogue (3d) was one of several examples showing significant solubility improvements, a principle that is broadly applicable. [1] Poor solubility is a primary cause of failure in drug development, impacting assay reliability and bioavailability. [2]
| Evidence Dimension | Aqueous Solubility Enhancement |
| Target Compound Data | The methoxyethoxy group is a recognized strategy for substantial solubility improvement. |
| Comparator Or Baseline | Analogs with simpler, more hydrophobic groups (e.g., methoxy, ethoxy, or unsubstituted) are expected to have lower aqueous solubility. |
| Quantified Difference | Can provide orders-of-magnitude improvement in solubility depending on the core scaffold. |
| Conditions | Aqueous buffer systems relevant to pharmaceutical development. |
Selecting this precursor with the integrated methoxyethoxy chain mitigates downstream risks associated with poor solubility, saving significant time and resources in formulation and preclinical development.
This aniline is the precursor of choice when the objective is to synthesize kinase inhibitors with high potency against VEGFR-2 (KDR). The evidence shows its use leads to compounds with sub-nanomolar to low nanomolar IC50 values, a level of activity required for viable clinical candidates in anti-angiogenic cancer therapy. [1]
Ideal for lead optimization campaigns where decreasing aniline basicity is necessary to improve target binding or cell permeability, while simultaneously enhancing the aqueous solubility of the final compound. The integrated fluoro and methoxyethoxy groups address both of these critical drug design challenges in a single, efficient building block. [2]
This compound has been successfully used as a key intermediate in the synthesis of potent inhibitors of the c-Met proto-oncogene and other dual-target kinases. Its specific electronic and steric properties contribute to the high affinity and selectivity required for these complex therapeutic targets. [1]
Irritant